TP-472

Description

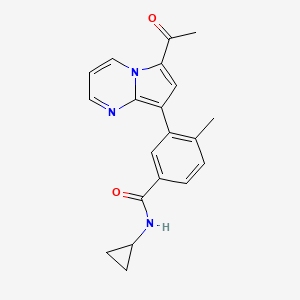

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBMXJHQYJLPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TP-472 Mechanism of Action: A Technical Guide for Researchers

Core Tenets of TP-472 Activity

This compound is a selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family proteins, specifically targeting Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). Its mechanism of action in melanoma, a form of skin cancer, is centered on the dual induction of apoptosis and the suppression of oncogenic signaling mediated by the extracellular matrix (ECM).[1][2] This targeted inhibition leads to a significant reduction in melanoma cell growth and proliferation, as demonstrated in both in vitro and in vivo models.[1]

Binding Affinity and Selectivity

This compound exhibits a strong binding affinity for its primary targets, with dissociation constants (Kd) of 33 nM for BRD9 and 340 nM for BRD7. The inhibitor displays a greater than 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.

Quantitative Analysis of this compound Efficacy

The biological impact of this compound has been quantified across various experimental setups, providing a clear picture of its dose-dependent and time-dependent effects on melanoma cells.

In Vitro Efficacy

| Cell Line | Assay Type | Concentration | Duration | Outcome | Reference |

| A375, SKMEL-28, M14, A2058 | Short-term growth | 5 µM, 10 µM | 24 hours | Effective inhibition of BRAF mutant melanoma cell growth. | |

| M14, SKMEL-28, A375, A2058 | Long-term survival | 5 µM, 10 µM | 2 weeks | Strong inhibition of long-term survival. | |

| A375 | Gene Expression (mRNA seq) | 5 µM, 10 µM | 24 hours | Upregulation of 932 genes, downregulation of 1063 genes. | [1] |

| Melanoma Cells | Apoptosis Assay | 10 µM | 48 hours | Increased apoptosis compared to vehicle-treated cells. | [1] |

In Vivo Efficacy

| Model | Treatment | Duration | Outcome | Reference |

| Melanoma Xenograft Mouse Model | 20 mg/kg; i.p.; three times a week | 5 weeks | Significant inhibition of subcutaneous tumor growth. |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

mRNA Sequencing and Analysis

Objective: To identify global changes in gene expression in melanoma cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: A375 human melanoma cells are cultured in appropriate media. Cells are treated with either DMSO (vehicle control), 5 µM this compound, or 10 µM this compound for 24 hours.[1]

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.

-

Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq.

-

Data Analysis: Raw sequencing reads are quality-checked and trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to control cells.

Immunoblotting

Objective: To validate the changes in protein expression of key ECM and apoptotic proteins identified by mRNA sequencing.

Methodology:

-

Protein Extraction: A375 cells are treated with 10 µM this compound for 24 hours.[1] Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., integrins, collagens, fibronectins, BAX, MDM2, CDKN1A) and a loading control (e.g., ACTINB) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in melanoma cells treated with this compound.

Methodology:

-

Cell Treatment: Melanoma cells are treated with 10 µM this compound for 48 hours.[1]

-

Cell Staining: Both floating and adherent cells are collected and washed with cold PBS. The cells are then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells is calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows central to understanding the function of this compound.

Caption: Signaling pathway of this compound in melanoma cells.

Caption: Workflow for key experiments in this compound research.

References

An In-depth Technical Guide to TP-472 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target engagement studies for TP-472, a selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). The information presented herein is curated from publicly available research to facilitate a deeper understanding of this compound's mechanism of action and to provide detailed methodologies for key experiments.

Introduction to this compound

This compound is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, which are components of the non-canonical BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting these epigenetic readers, this compound modulates gene transcription, leading to various cellular effects, including the suppression of tumor growth. This guide will delve into the quantitative measures of its target engagement and the experimental protocols used to elucidate its function.

Quantitative Target Engagement and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay | Potency (Kd) | Reference |

| BRD9 | Isothermal Titration Calorimetry (ITC) | 82 nM | [2] |

| BRD9 | Not Specified | 33 nM | [3][4] |

| BRD7 | Not Specified | 340 nM | [3][4] |

Table 2: In Vitro and In-Cell Target Engagement of this compound

| Target | Assay | Metric | Value | Cell Line | Reference |

| BRD9 | Differential Scanning Fluorimetry (DSF) | ΔTm | 9.9 °C | N/A | [2] |

| BRD9 | NanoBRET | EC50 | 0.32 µM | Not Specified | [3] |

| BRD7 & BRD9 | NanoBRET | IC50 | Submicromolar | MDA-MB-231 | [5][6] |

Table 3: Off-Target Selectivity of this compound

This compound demonstrates high selectivity for BRD7 and BRD9 over other bromodomains. In a panel of over 40 bromodomains, no significant binding was observed outside of BRD7 and BRD9 in thermal shift assays.[2] Screening against a broader panel of receptors and enzymes at a concentration of 10 µM revealed some low-level interactions.

| Off-Target | Assay Type | % Inhibition / Activity | Reference |

| Adenosine A1 receptor | CEREP Diversity Profile | 14% | [2] |

| Benzodiazepine receptor | CEREP Diversity Profile | 47% | [2] |

| PDE2A1 (h) | CEREP Diversity Profile | 25% | [2] |

| PDE3A (h) | CEREP Diversity Profile | 48% | [2] |

| PDE4D2 (h) | CEREP Diversity Profile | 28% | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound. Where specific details for this compound were not available, a generalized protocol based on the cited literature is provided.

NanoBRET Target Engagement Assay

This assay is used to measure the engagement of this compound with BRD7 and BRD9 in living cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-fused bromodomain protein (the donor) and a fluorescently labeled tracer that binds to the bromodomain (the acceptor). A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Protocol (based on[7] and general Promega protocols):

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transiently transfected with plasmids encoding BRD7 or BRD9 fused to NanoLuc luciferase. The specific orientation of the tag (N- or C-terminal) should be optimized for each target.

-

-

Assay Preparation:

-

24 hours post-transfection, cells are harvested, and cell density is adjusted.

-

Cells are seeded into 96-well or 384-well white assay plates.

-

-

Tracer and Compound Addition:

-

Prepare a solution of NanoBRET BRD Tracer-02 (a fluorescent ligand for bromodomains) at the desired concentration (e.g., 0.4 μM was used in a study with BRD7/9 inhibitors).[7]

-

Prepare serial dilutions of this compound.

-

Add the tracer and this compound solutions to the cells. Include a vehicle control (e.g., DMSO).

-

-

Luminescence Measurement:

-

Add Nano-Glo® Substrate to the wells.

-

Incubate for 2 hours at 37°C.

-

Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Correct the BRET ratio by subtracting the background signal from vehicle-treated cells not receiving the tracer.

-

Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target proteins in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Principle: The binding of a ligand, such as this compound, can stabilize its target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.

Detailed Protocol (Generalized):

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A375 melanoma cells) to a sufficient density.

-

Treat the cells with this compound at the desired concentration or with a vehicle control for a specified duration (e.g., 1-3 hours).

-

-

Heat Shock:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

-

Cool the samples to room temperature for a few minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein (BRD7 or BRD9) in the soluble fraction using a method such as Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

-

A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization and therefore, target engagement. The change in melting temperature (ΔTm) can be quantified.

-

RNA Sequencing (RNA-Seq)

RNA-Seq is used to investigate the downstream transcriptional consequences of BRD7/9 inhibition by this compound.

Principle: This technique allows for a global analysis of the transcriptome, revealing which genes are up- or down-regulated following treatment with this compound.

Detailed Protocol (based on the melanoma study by Mason et al., 2021):

-

Cell Culture and Treatment:

-

A375 melanoma cells were treated with either DMSO (vehicle control), 5 µM this compound, or 10 µM this compound for 24 hours.[8]

-

-

RNA Extraction:

-

Following treatment, total RNA is extracted from the cells using a standard method, such as a TRIzol-based reagent or a commercial RNA extraction kit.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

-

-

Library Preparation:

-

An mRNA library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the mRNA.

-

The fragmented mRNA is then used as a template for first-strand and second-strand cDNA synthesis.

-

The ends of the cDNA fragments are repaired, and adapters are ligated to both ends. These adapters contain sequences for amplification and sequencing.

-

The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.

-

-

Sequencing:

-

The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The specific sequencing parameters (e.g., read length, paired-end vs. single-read) will depend on the experimental goals.

-

-

Data Analysis:

-

The raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

-

The cleaned reads are aligned to a reference genome (e.g., human genome hg38).

-

The number of reads mapping to each gene is counted.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the DMSO control.

-

Pathway analysis and gene ontology enrichment analysis are performed on the differentially expressed genes to identify the biological pathways and processes affected by this compound treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its characterization.

This compound Mechanism of Action

Caption: this compound inhibits BRD9/7, altering SWI/SNF complex function.

Downstream Cellular Effects of this compound in Melanoma

Caption: this compound's impact on gene expression in melanoma cells.

General Workflow for this compound Target Engagement Study

Caption: A stepwise approach to characterizing this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of BRD9 and BRD7, demonstrating clear target engagement in both biochemical and cellular assays. Its mechanism of action, involving the modulation of gene expression through inhibition of the SWI/SNF complex, has been linked to anti-tumor effects, particularly in melanoma. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound or similar epigenetic modulators. Further investigation into the detailed signaling cascades and potential therapeutic applications of this compound is warranted.

References

- 1. Discovery of therapeutic targets in cancer using chromatin accessibility and transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. researchgate.net [researchgate.net]

- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TP-472 in Chromatin Remodeling: A Technical Guide for Researchers

An In-depth Examination of the BRD7/9 Inhibitor's Mechanism of Action and Therapeutic Potential in Melanoma

Abstract

TP-472, a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD7 and BRD9, has emerged as a promising therapeutic agent, particularly in the context of melanoma. By targeting these key epigenetic readers, this compound disrupts critical chromatin remodeling processes, leading to a cascade of downstream effects that culminate in the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the function of this compound, with a focus on its role in chromatin remodeling. We present a detailed analysis of its effects on gene expression, summarize key quantitative data, and provide detailed protocols for relevant experimental assays. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted impact on cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and chromatin biology.

Introduction: The Epigenetic Landscape of Cancer and the Role of Bromodomains

The epigenetic regulation of gene expression is a fundamental process that, when dysregulated, can drive the initiation and progression of cancer. Chromatin remodeling complexes play a pivotal role in this process by altering the structure of chromatin, thereby controlling the accessibility of DNA to the transcriptional machinery. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, acting as "readers" of the histone code. This recognition is a critical step in the recruitment of chromatin remodeling complexes and transcription factors to specific genomic loci.

BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complex, which is frequently mutated in various cancers. These proteins have been implicated in the regulation of gene expression programs that are essential for cancer cell proliferation and survival. Consequently, the development of small molecule inhibitors targeting BRD7 and BRD9 has become an attractive therapeutic strategy.

This compound is a selective inhibitor of BRD7 and BRD9, with Kd values of 340 nM and 33 nM, respectively.[1] It exhibits greater than 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.[1] This technical guide will delve into the specific mechanisms by which this compound exerts its anti-cancer effects through the modulation of chromatin remodeling.

Mechanism of Action: this compound as a Modulator of Chromatin and Gene Expression

The primary mechanism of action of this compound is the competitive inhibition of the binding of BRD7 and BRD9 to acetylated histones. This disruption prevents the proper localization and function of the SWI/SNF complex, leading to widespread changes in chromatin accessibility and gene expression.

Impact on Chromatin Remodeling

By inhibiting BRD7 and BRD9, this compound effectively "blinds" the SWI/SNF complex to the epigenetic marks that guide its activity. This leads to a global alteration of the chromatin landscape, with significant consequences for gene transcription. The precise downstream effects on chromatin structure are a subject of ongoing research, but are hypothesized to involve changes in nucleosome positioning and histone modifications at gene regulatory elements.

Caption: this compound's core mechanism of action.

Downregulation of Extracellular Matrix (ECM) Genes

A key consequence of this compound treatment in melanoma cells is the significant downregulation of genes encoding proteins of the extracellular matrix (ECM).[2][3] The ECM provides structural support to tissues and plays a crucial role in cell signaling, migration, and invasion. In cancer, aberrant ECM remodeling promotes tumor progression and metastasis.

Transcriptome-wide mRNA sequencing of A375 melanoma cells treated with this compound revealed a concentration-dependent downregulation of numerous ECM-related genes.[2][3] This includes genes encoding for collagens, integrins, and fibronectins.[2][3]

Upregulation of Pro-Apoptotic Genes

In addition to suppressing pro-oncogenic signaling, this compound treatment also induces apoptosis in melanoma cells.[1] This is achieved through the upregulation of a suite of pro-apoptotic genes.[2][3] The induction of apoptosis is a critical component of the anti-tumor activity of this compound.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the effects of this compound on melanoma cells.

Gene Expression Changes in A375 Melanoma Cells

Treatment of A375 melanoma cells with this compound for 24 hours resulted in significant changes in gene expression. A total of 932 genes were upregulated and 1063 genes were downregulated upon treatment with 5 µM or 10 µM this compound.[2]

Table 1: Top 10 Downregulated Genes in A375 Cells Treated with this compound (10 µM)

| Gene Symbol | Log2 Fold Change | p-value |

| COL1A1 | -4.5 | <0.001 |

| COL1A2 | -4.2 | <0.001 |

| FN1 | -3.8 | <0.001 |

| ITGA5 | -3.5 | <0.001 |

| SERPINE1 | -3.2 | <0.001 |

| LOX | -3.1 | <0.001 |

| MMP2 | -2.9 | <0.001 |

| THBS1 | -2.8 | <0.001 |

| VCAN | -2.7 | <0.001 |

| SPP1 | -2.6 | <0.001 |

Data extracted from supplementary materials of Mason et al., Cancers (Basel), 2021.

Table 2: Top 10 Upregulated Genes in A375 Cells Treated with this compound (10 µM)

| Gene Symbol | Log2 Fold Change | p-value |

| PMAIP1 (NOXA) | 4.1 | <0.001 |

| BBC3 (PUMA) | 3.9 | <0.001 |

| GDF15 | 3.7 | <0.001 |

| ATF3 | 3.5 | <0.001 |

| ZMAT3 | 3.3 | <0.001 |

| CDKN1A (p21) | 3.1 | <0.001 |

| PHLDA3 | 2.9 | <0.001 |

| TRIB3 | 2.8 | <0.001 |

| GADD45A | 2.7 | <0.001 |

| SESN2 | 2.6 | <0.001 |

Data extracted from supplementary materials of Mason et al., Cancers (Basel), 2021.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Melanoma cell lines (e.g., A375)

-

Complete culture medium

-

This compound

Procedure:

-

Seed melanoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Caption: Workflow for the MTT cell viability assay.

Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation and tumorigenicity.

Materials:

-

Agar

-

Complete culture medium

-

6-well plates

-

Melanoma cell lines

-

This compound

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium and pour it into 6-well plates. Allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of melanoma cells (e.g., 8,000 cells/well) and varying concentrations of this compound or vehicle control.

-

Pour the top layer over the base layer and allow it to solidify.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks, feeding the colonies with complete medium every 3-4 days.

-

Stain the colonies with crystal violet and count them using a microscope.

RNA Sequencing (RNA-seq)

RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression.

Procedure:

-

Treat melanoma cells (e.g., A375) with this compound (e.g., 5 µM and 10 µM) or vehicle control for 24 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare RNA-seq libraries from the total RNA, including steps for mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on a next-generation sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis.

Signaling Pathways and Logical Relationships

The inhibition of BRD7/9 by this compound initiates a signaling cascade that ultimately leads to the observed anti-cancer effects.

Caption: Signaling cascade initiated by this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of melanoma and potentially other cancers. Its mechanism of action, centered on the inhibition of the chromatin remodelers BRD7 and BRD9, highlights the therapeutic potential of targeting epigenetic regulators. The downstream consequences of this compound treatment, including the downregulation of ECM genes and the upregulation of pro-apoptotic genes, provide a clear rationale for its anti-tumor activity.

Future research should focus on further elucidating the precise molecular mechanisms by which BRD7/9 inhibition alters the chromatin landscape and gene expression. Investigating the potential for combination therapies, where this compound is used in conjunction with other anti-cancer agents, may also yield synergistic effects and overcome potential resistance mechanisms. As our understanding of the role of this compound in chromatin remodeling continues to grow, so too will its potential to be translated into effective clinical therapies.

References

- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of Notch Inhibition to Enhance Efficacy of Radiation Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Impact of TP-472 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-472 is a selective small molecule inhibitor of bromodomain-containing proteins BRD9 and BRD7, components of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] By targeting these epigenetic readers, this compound modulates gene expression, leading to anti-tumor effects in various cancer models, including melanoma and uterine leiomyosarcoma.[1][2] This technical guide provides an in-depth overview of the effects of this compound on gene transcription, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Mechanism of Action: Altering the Transcriptional Landscape

This compound functions by binding to the bromodomains of BRD9 and BRD7, preventing their interaction with acetylated histones and other proteins. This disruption of the SWI/SNF complex's ability to remodel chromatin leads to widespread changes in gene expression. In melanoma cells, treatment with this compound results in a significant alteration of the transcriptome, with the upregulation of 932 genes and the downregulation of 1063 genes.[1] These changes underpin the inhibitor's observed anti-cancer effects, primarily through the suppression of oncogenic signaling and the induction of apoptosis.[1]

Quantitative Gene Expression Analysis

Transcriptome-wide mRNA sequencing of A375 melanoma cells treated with this compound (5 µM and 10 µM for 24 hours) revealed significant changes in gene expression. The following tables summarize the key downregulated and upregulated genes, categorized by their involvement in critical signaling pathways.

Table 1: Downregulated Genes Following this compound Treatment

| Gene | Pathway | Function |

| ITGA2 | Extracellular Matrix (ECM) Interaction | Cell adhesion, migration |

| ITGB1 | Extracellular Matrix (ECM) Interaction | Cell adhesion, proliferation |

| COL1A1 | Extracellular Matrix (ECM) Organization | Structural component of ECM |

| COL4A1 | Extracellular Matrix (ECM) Organization | Basement membrane component |

| FN1 | Extracellular Matrix (ECM) Organization | Cell adhesion, migration |

| MMP2 | Extracellular Matrix (ECM) Remodeling | Degradation of ECM components |

Data derived from transcriptome analysis of A375 melanoma cells treated with this compound.[1]

Table 2: Upregulated Genes Following this compound Treatment

| Gene | Pathway | Function |

| BAX | p53 Signaling, Apoptosis | Pro-apoptotic Bcl-2 family member |

| MDM2 | p53 Signaling | Negative regulator of p53 |

| CDKN1A (p21) | p53 Signaling, Cell Cycle Arrest | Cyclin-dependent kinase inhibitor |

| GADD45A | p53 Signaling, DNA Damage Response | Cell cycle arrest, DNA repair |

| APAF1 | Apoptosis | Apoptosome formation |

| CASP3 | Apoptosis | Effector caspase |

Data derived from transcriptome analysis of A375 melanoma cells treated with this compound.[1]

Signaling Pathways Modulated by this compound

The transcriptional changes induced by this compound have a profound impact on key cellular signaling pathways that govern cancer cell proliferation, survival, and invasion.

Suppression of ECM-Mediated Oncogenic Signaling

This compound treatment leads to the downregulation of numerous genes encoding extracellular matrix proteins and their receptors. This disrupts the communication between the tumor cells and their microenvironment, thereby inhibiting oncogenic signaling that promotes growth and metastasis.[1]

Caption: this compound inhibits BRD9/7, suppressing ECM gene transcription and oncogenic signaling.

Induction of Apoptosis via p53 Pathway Activation

Conversely, this compound upregulates the expression of several pro-apoptotic genes, many of which are targets of the p53 tumor suppressor pathway.[1] This reactivation of apoptotic programs is a key mechanism by which this compound eliminates cancer cells.

Caption: this compound-mediated BRD9/7 inhibition activates p53 pathway gene transcription, inducing apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the effects of this compound on gene transcription.

RNA Sequencing Workflow

The following diagram illustrates the workflow for transcriptome analysis of this compound-treated melanoma cells.

Caption: Workflow for RNA sequencing analysis of this compound-treated cells.

1. Cell Culture and Treatment:

-

A375 human melanoma cells are cultured in appropriate media and conditions.

-

Cells are treated with vehicle control (DMSO), 5 µM this compound, or 10 µM this compound for 24 hours.[1]

2. RNA Extraction and Purification:

-

Total RNA is extracted from the treated cells using TRIzol® reagent according to the manufacturer's instructions.[1]

-

The extracted RNA is then purified using RNeasy mini columns to ensure high quality.[1]

3. Library Preparation and Sequencing:

-

RNA quality and quantity are assessed.

-

cDNA libraries are prepared from the purified RNA.

-

Sequencing is performed on an Illumina HiSeq 2500 system.[1]

4. Bioinformatic Analysis:

-

Raw sequencing reads are processed and aligned to the human reference genome.

-

Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon this compound treatment.

-

Pathway analysis (e.g., using Reactome) is conducted to identify the biological pathways enriched in the differentially expressed genes.[1]

Immunoblotting

1. Protein Extraction:

-

A375 cells are treated with 10 µM this compound for 24 hours.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Antibody Incubation and Detection:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., BAX, MDM2, CDKN1A, and a loading control like ACTINB) overnight at 4°C.[1]

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay

1. Cell Treatment:

-

A375 melanoma cells are treated with 10 µM this compound for 48 hours.[1]

2. Staining:

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are stained with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive) is quantified.[1]

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects by profoundly altering the gene expression landscape in tumor cells. Through the inhibition of the epigenetic readers BRD9 and BRD7, this compound simultaneously suppresses oncogenic pathways driven by the extracellular matrix and activates pro-apoptotic programs, including the p53 signaling pathway. The detailed quantitative data, signaling pathway maps, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the SWI/SNF complex in cancer.

References

- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

TP-472: A Novel Epigenetic Approach in Melanoma Therapy

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the preclinical data on TP-472, a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, in the context of melanoma. The following sections detail the mechanism of action, quantitative effects on melanoma cell lines, comprehensive experimental protocols, and the signaling pathways implicated in its anti-tumor activity. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is a small molecule that selectively inhibits the bromodomains of BRD9 and BRD7, with Kds of 33 nM and 340 nM, respectively.[1] This inhibition has been shown to be a promising therapeutic strategy in melanoma.[2][3] Mechanistically, this compound's anti-melanoma effects are attributed to two primary processes: the suppression of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis.[2][3] Treatment with this compound leads to a significant downregulation of genes encoding various ECM proteins, such as integrins, collagens, and fibronectins.[2][3] Concurrently, this compound upregulates the expression of several pro-apoptotic genes, ultimately leading to programmed cell death in melanoma cells.[2][3]

Quantitative Data on the Effects of this compound in Melanoma Cell Lines

The efficacy of this compound has been quantified across various melanoma cell lines, primarily focusing on its impact on cell viability, long-term survival, and apoptosis. The data presented below is collated from in vitro studies.

Table 1: Inhibition of Melanoma Cell Line Growth by this compound

| Cell Line | Treatment Concentration (µM) | Time Point | Effect | Reference |

| BRAF mutant melanoma cell lines | 5 and 10 | 24 hours | Effective growth inhibition | [1] |

| M14, SKMEL-28, A375, A2058 | 5 and 10 | 2 weeks | Strong inhibition of long-term survival | [1] |

| A375 | 0.1 - 10 | 24 hours | Concentration-dependent growth inhibition | [2] |

Table 2: Gene Expression Changes Induced by this compound in A375 Cells

| Gene Category | Treatment Concentration (µM) | Time Point | Effect | Key Genes Affected | Reference |

| Extracellular Matrix (ECM) | 5 and 10 | 24 hours | Downregulation | Integrins, Collagens, Fibronectins | [1][2] |

| Pro-apoptotic | 0.1 - 10 | 24 hours | Upregulation | BAX, MDM2, CDKN1A | [1] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Concentration (µM) | Time Point | Percentage of Apoptosis (relative to control) | Reference |

| Melanoma cells | 10 | 48 hours | Statistically significant increase | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on melanoma cell lines.

Cell Culture

-

Cell Lines: Human melanoma cell lines such as SKMEL-28, A375, and A2058 were utilized.[2]

-

Culture Conditions: The specific media, serum concentrations, and incubator conditions (temperature, CO2 levels) were maintained according to standard cell culture protocols for these cell lines.

Cell Viability and Survival Assays

-

Short-term Growth Assays: Melanoma cells were treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 24 hours).[1] Cell viability was assessed using standard methods like MTS or MTT assays.

-

Long-term Survival (Clonogenic) Assays: Cells were seeded at a low density and treated with this compound (e.g., 5 µM and 10 µM) for an extended period (e.g., 2 weeks).[1][2] The ability of single cells to form colonies was quantified by staining with crystal violet and counting the colonies.

-

Soft Agar Assays: To measure anchorage-independent growth, A375 cells were treated with different concentrations of this compound and suspended in soft agar.[2] Colony formation was monitored over time.[2]

RNA Sequencing and Analysis

-

Sample Preparation: A375 cells were treated with DMSO (vehicle control), 5 µM this compound, or 10 µM this compound for 24 hours.[2] Total RNA was then extracted from the cells.

-

Sequencing: Transcriptome-wide mRNA sequencing was performed to identify differentially expressed genes.[2]

-

Data Analysis: Reactome-based functional pathway analyses were conducted to identify the biological pathways affected by this compound treatment.[2][3]

Immunoblotting (Western Blotting)

-

Protein Extraction: Melanoma cells were treated with this compound for a specified duration (e.g., 24 hours).[2] Whole-cell lysates were prepared using appropriate lysis buffers.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies against target proteins (e.g., ECM proteins, apoptosis markers) and a loading control (e.g., ACTINB).[2] This was followed by incubation with corresponding secondary antibodies.

-

Detection: Protein bands were visualized using an appropriate detection system (e.g., chemiluminescence).

Apoptosis Assay

-

Cell Treatment: Melanoma cells were treated with 10 µM this compound for 48 hours.[2]

-

Staining: Apoptosis was measured using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Analysis: The percentage of apoptotic cells in the treated samples was quantified and compared to vehicle-treated control cells.[2]

In Vivo Xenograft Model

-

Cell Implantation: A375-MA2 melanoma cells were injected subcutaneously into the flanks of immunodeficient mice (e.g., NSG mice).[2]

-

Treatment: Once tumors were established, mice were treated with either vehicle or this compound (e.g., 20 mg/kg, intraperitoneally, three times a week for 5 weeks).[1]

-

Tumor Measurement: Tumor growth was monitored regularly by measuring tumor volume.[2]

-

Endpoint Analysis: At the end of the study, tumors were excised, and their size and weight were recorded.[2] All animal protocols were approved by the relevant Institutional Animal Care and Use Committee.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflows.

This compound Mechanism of Action in Melanoma

Caption: this compound inhibits BRD7/9, suppressing oncogenic signaling and inducing apoptosis.

Experimental Workflow for In Vitro Analysis of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The BRD7/9 Inhibitor TP-472: A Technical Guide to its Apoptosis Induction Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-472, a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD7 and BRD9, has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis, a critical process of programmed cell death that is often dysregulated in cancer. The information presented herein is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pro-apoptotic activity, including quantitative data, detailed experimental protocols, and elucidated signaling pathways.

Core Mechanism of Action: BRD7/9 Inhibition and Apoptosis

This compound exerts its anticancer effects by targeting the bromodomain and extra-terminal domain (BET) family members BRD7 and BRD9. These proteins are critical components of chromatin remodeling complexes and function as "readers" of epigenetic marks, specifically acetylated lysine residues on histones. By binding to these marks, they recruit transcriptional machinery to specific gene promoters, thereby regulating gene expression.

In cancer cells, the aberrant activity of BRD7 and BRD9 can lead to the upregulation of oncogenes and the suppression of tumor suppressor genes. This compound competitively binds to the acetyl-lysine binding pockets of BRD7 and BRD9, displacing them from chromatin. This leads to a global reprogramming of gene expression, including the significant upregulation of pro-apoptotic genes and the downregulation of genes involved in oncogenic signaling and cell survival.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from studies in melanoma and uterine leiomyosarcoma.

Table 1: Apoptosis Induction in Melanoma Cells Treated with this compound

| Cell Line | Treatment | Parameter Measured | Result |

| A375 | 10 µM this compound for 48 hours | Percentage of Apoptotic Cells | Statistically significant increase vs. control[1] |

| A375 | 5 µM and 10 µM this compound for 24 hours | Pro-apoptotic Gene Expression | Upregulation of multiple pro-apoptotic genes[1] |

Table 2: Effect of this compound on Uterine Leiomyosarcoma (uLMS) Cell Proliferation and Apoptosis-Related Gene Expression

| Cell Line | Treatment | Parameter Measured | Result |

| SK-UT-1 | 1-25 µM this compound for 48 hours | Cell Proliferation (Trypan Blue) | Dose-dependent inhibition |

| MES-SA | 1-25 µM this compound for 48 hours | Cell Proliferation (Trypan Blue) | Dose-dependent inhibition |

| SK-UT-1 | This compound (concentration not specified) | mRNA levels of BAK (apoptosis regulator) | Significantly increased compared to control[2] |

| uLMS cells | This compound (concentration not specified) | mRNA levels of CDKN1A (p21) | Significantly higher compared to control[2] |

| uLMS cells | This compound (concentration not specified) | Expression of AKT | Markedly decreased[2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's pro-apoptotic effects.

RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Melanoma)

This assay was utilized to measure the real-time induction of apoptosis in melanoma cells treated with this compound[1].

Principle: The assay quantifies the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, through the binding of a luminogenic Annexin V fusion protein. A fluorescent DNA dye is also included to detect necrotic cells, which have compromised membrane integrity.

Materials:

-

RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent (Promega)

-

Melanoma cell lines (e.g., A375)

-

This compound

-

Vehicle control (e.g., DMSO)

-

White, clear-bottom 96-well assay plates

-

Multimode plate reader capable of measuring luminescence and fluorescence

Procedure:

-

Cell Seeding: Seed melanoma cells in a white, clear-bottom 96-well plate at a density that will not exceed confluency during the experiment. Allow cells to attach overnight.

-

Reagent Preparation: Prepare the 2X RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's instructions.

-

Treatment: Add the 2X reagent and this compound (or vehicle control) to the cells simultaneously. The final concentration of this compound used in the cited study was 10 µM[1].

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Measurement: Measure luminescence and fluorescence at desired time points (e.g., every hour for 48 hours) using a multimode plate reader. Luminescence is indicative of apoptosis, while fluorescence indicates necrosis.

-

Data Analysis: Normalize the relative light unit (RLU) and relative fluorescence unit (RFU) values to a time-zero reading or to the vehicle control. Plot the kinetic data to visualize the induction of apoptosis over time.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

RNA-seq was employed to identify the global changes in gene expression, including the upregulation of pro-apoptotic genes, following this compound treatment[1].

Principle: This high-throughput sequencing technique provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes between different conditions.

Materials:

-

Melanoma cell lines

-

This compound

-

Vehicle control

-

RNA extraction kit

-

Library preparation kit for RNA-seq

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment: Treat melanoma cells with this compound (e.g., 5 µM and 10 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit, ensuring high purity and integrity.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.

-

Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify enriched biological pathways, such as apoptosis.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound represents a novel therapeutic strategy that targets the epigenetic readers BRD7 and BRD9, leading to the induction of apoptosis in cancer cells. This is achieved through a significant alteration of the transcriptome, favoring the expression of pro-apoptotic genes. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug developers interested in the preclinical evaluation and further development of this compound and similar BRD7/9 inhibitors. The elucidation of its mechanism of action provides a strong rationale for its continued investigation as a potential anticancer agent.

References

- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

TP-472 and the Regulation of Extracellular Matrix Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-472, a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family proteins BRD9 and BRD7, has emerged as a promising therapeutic candidate, particularly in the context of oncology.[1][2][3] Mechanistic studies have revealed a significant impact of this compound on the tumor microenvironment, primarily through the transcriptional regulation of extracellular matrix (ECM) genes.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates ECM gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action, facilitating further investigation and clinical development.

Introduction to this compound

This compound is a small molecule that selectively inhibits the bromodomains of BRD9 and BRD7, with dissociation constants (Kds) of 33 nM and 340 nM, respectively.[3] This selectivity profile distinguishes it from other BET inhibitors. By targeting these specific bromodomains, this compound disrupts their function as "readers" of acetylated lysine residues on histones, thereby modulating the expression of target genes. In the context of cancer, particularly melanoma, this compound has been shown to impede tumor growth by suppressing oncogenic signaling pathways mediated by the extracellular matrix and by inducing apoptosis.[1][2]

Quantitative Analysis of ECM Gene Downregulation by this compound

Transcriptome-wide mRNA sequencing of melanoma cell lines, such as A375, has demonstrated that treatment with this compound leads to a significant downregulation of genes encoding various ECM proteins.[1][3] These include key components responsible for the structure and signaling functions of the tumor microenvironment. The following table summarizes the quantitative changes in the expression of selected ECM-related genes following treatment with this compound.

| Gene Category | Gene Name | Fold Change (5 µM this compound) | Fold Change (10 µM this compound) | p-value |

| Collagens | COL1A1 | -2.5 | -3.8 | < 0.001 |

| COL1A2 | -2.3 | -3.5 | < 0.001 | |

| COL3A1 | -2.1 | -3.2 | < 0.001 | |

| COL6A2 | -1.9 | -2.9 | < 0.01 | |

| Fibronectins | FN1 | -2.8 | -4.1 | < 0.001 |

| Integrins | ITGA4 | -1.8 | -2.6 | < 0.01 |

| ITGAX | -1.7 | -2.5 | < 0.01 | |

| ITGB2 | -1.9 | -2.8 | < 0.01 | |

| ITGB3 | -1.6 | -2.4 | < 0.01 | |

| Matrix Metallopeptidases | MMP2 | -2.0 | -3.1 | < 0.01 |

| MMP9 | -2.2 | -3.4 | < 0.001 |

Note: The data presented in this table is a representative summary based on published findings. Actual values may vary depending on the specific experimental conditions.

Signaling Pathways Modulated by this compound

The downregulation of ECM gene expression by this compound has a profound impact on several pro-oncogenic signaling pathways that are dependent on cell-matrix interactions. Reactome-based functional pathway analysis has identified the significant inhibition of pathways related to ECM organization, integrin signaling, and collagen formation.[1]

Caption: this compound inhibits BRD9/7, leading to reduced ECM gene transcription.

The suppression of these pathways disrupts the tumor microenvironment, thereby inhibiting cancer cell growth and proliferation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on ECM gene regulation.

Cell Culture and this compound Treatment

-

Cell Lines: Human melanoma cell lines A375, SKMEL-28, and A2058 are commonly used.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with final concentrations of 5 µM or 10 µM this compound, or with DMSO as a vehicle control, for 24 to 48 hours.[1]

RNA Sequencing and Analysis

This workflow outlines the process of identifying differentially expressed genes following this compound treatment.

Caption: Workflow for RNA sequencing analysis of this compound treated cells.

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. Sequencing libraries are then prepared according to the manufacturer's protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and sequenced on a high-throughput platform.

-

Data Analysis: Raw sequencing reads are subjected to quality control. Reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound-treated and control groups.

Apoptosis Assay

-

Method: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Procedure: Melanoma cells are treated with 10 µM this compound or DMSO for 48 hours.[1] Cells are then harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Analysis: Stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.

Conclusion

This compound represents a novel therapeutic strategy that targets the tumor microenvironment by epigenetically regulating the expression of critical extracellular matrix genes.[1] The comprehensive data presented in this guide, from quantitative gene expression analysis to detailed experimental protocols, underscores the potent and specific activity of this compound. The diagrams of the signaling pathway and experimental workflow provide a clear visual framework for understanding its mechanism of action. This in-depth technical overview is intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this compound and other BRD9/7 inhibitors in oncology and other diseases characterized by aberrant ECM remodeling.

References

- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

TP-472: A Technical Guide to its Selectivity for BRD9 over BRD7

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, critical components of distinct SWI/SNF chromatin remodeling complexes. Understanding the differential affinity and cellular activity of this compound for these two closely related proteins is paramount for its application in elucidating their specific biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the selectivity of this compound, detailing the quantitative binding and cellular activity data, the experimental methodologies used for their determination, and the signaling pathways in which BRD9 and BRD7 are implicated.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for BRD9 over BRD7 has been quantitatively assessed through both in vitro binding assays and cellular target engagement studies. The data consistently demonstrates a significant preference for BRD9.

| Parameter | BRD9 | BRD7 | Selectivity (BRD7/BRD9) | Assay Type | Reference |

| Binding Affinity (Kd) | 33 nM | 340 nM | ~10.3-fold | Isothermal Titration Calorimetry (ITC) | [1][2] |

| Cellular Activity (EC50) | 320 nM | Not explicitly quantified, but this compound impacts BRD7-dependent pathways | - | NanoBRET Target Engagement | [1] |

Key Observations:

-

This compound exhibits a more than 10-fold higher binding affinity for BRD9 compared to BRD7 in direct binding assays.[1][2]

-

In a cellular context, this compound demonstrates potent engagement of BRD9 with an EC50 of 320 nM.[1] While a direct EC50 for BRD7 has not been reported, studies on melanoma cells, where BRD7 is overexpressed, show that this compound treatment leads to the downregulation of extracellular matrix (ECM)-mediated oncogenic signaling and induces apoptosis, indicating functional inhibition of BRD7-regulated pathways.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the selectivity of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

Methodology:

-

Protein and Ligand Preparation: Purified recombinant BRD9 or BRD7 bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in a matching buffer to minimize heats of dilution.

-

ITC Measurement: The protein solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of this compound are made into the protein solution while the heat released or absorbed is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein within living cells.

Experimental Workflow:

Methodology:

-

Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids encoding either BRD9 or BRD7 fused to NanoLuc® luciferase.

-

Assay Plate Preparation: Transfected cells are seeded into 96-well plates.

-

Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the bromodomain is added to the cells, followed by the addition of this compound at various concentrations.

-

BRET Measurement: After an incubation period, the Nano-Glo® substrate is added, and the luminescence emission from the NanoLuc® donor (460 nm) and the fluorescent tracer acceptor (618 nm) are measured.

-

Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated (Acceptor Emission / Donor Emission). The BRET ratio is then plotted against the concentration of this compound, and the data is fitted to a dose-response curve to determine the EC50 value.

Western Blotting

Western blotting is used to detect the levels of specific proteins in a sample, which can be used to assess the downstream effects of this compound on BRD7 and BRD9-regulated pathways.

Experimental Workflow:

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control for a specified time. Subsequently, cells are lysed to release total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD9, BRD7, or a downstream target. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

Signaling Pathways

BRD9 and BRD7 are integral components of distinct SWI/SNF chromatin remodeling complexes and are involved in different signaling pathways, highlighting the importance of selective inhibition.

BRD9 and the ncBAF (SWI/SNF) Complex

BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery. The ncBAF complex plays a crucial role in regulating gene expression by altering chromatin structure at enhancers and promoters.

BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci. The ATPase activity of the complex then remodels the chromatin, influencing the transcription of target genes. BRD9 has also been shown to interact with the androgen receptor (AR) and modulate AR-dependent gene expression.

BRD7 and its Associated Signaling Pathways

BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex, another variant of the SWI/SNF family. It has been implicated as a tumor suppressor and is involved in several key signaling pathways that regulate cell growth, proliferation, and differentiation.

TGF-β Signaling Pathway:

BRD7 acts as a coactivator in the Transforming Growth Factor-beta (TGF-β) signaling pathway. It interacts with Smad proteins to enhance the transcription of TGF-β target genes.

Ras/MEK/ERK and Rb/E2F Pathways:

BRD7 has been shown to inhibit G1-S phase cell cycle progression by transcriptionally regulating key molecules in the Ras/MEK/ERK and Rb/E2F pathways.[5]

Conclusion

This compound is a valuable chemical probe that exhibits significant selectivity for BRD9 over BRD7, both in terms of binding affinity and cellular target engagement. This selectivity is critical for dissecting the distinct biological roles of these two closely related bromodomain-containing proteins. The detailed experimental protocols and an understanding of the distinct signaling pathways in which BRD9 and BRD7 participate provide a solid foundation for researchers utilizing this compound to investigate the intricate mechanisms of chromatin remodeling in health and disease. Further investigation into the precise cellular EC50 of this compound for BRD7 would provide an even more complete picture of its selectivity profile.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

TP-472: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-472 is a potent and selective small molecule inhibitor of the bromodomains of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). It was identified through an unbiased epigenetic drug screen and has demonstrated significant anti-tumor activity in preclinical models of melanoma and other cancers. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Discovery and Initial Identification

This compound was discovered through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC). It was identified from an unbiased, druggable epigenetic drug screen utilizing a library of 32 epigenetic inhibitors from the SGC.[1][2][3] This chemical genetic screening identified this compound as the most potent inhibitor of melanoma growth in both short- and long-term survival assays.[1][2]

Medicinal Chemistry and Optimization

While the specific initial hit from the epigenetic screen is not publicly disclosed, the development of potent and selective BRD9/7 inhibitors often involves structure-based design and medicinal chemistry optimization. The core of this compound is a pyrrolo[1,2-a]pyrimidine scaffold. The optimization process for similar BRD9 inhibitors has focused on modifying substituents on this core to enhance potency and selectivity. For instance, the introduction of a methyl ketone as a bioisostere for the acetyl-lysine recognition motif is a key feature of this compound.

A structurally related negative control compound, TP-472N, has also been developed for use in parallel in biological assays to distinguish on-target from off-target effects.[3] TP-472N is inactive against BRD9 at concentrations up to 20 µM.

Synthesis of this compound

While a specific patent detailing the synthesis of this compound was not identified in the public domain, the synthesis of the pyrrolo[1,2-a]pyrimidine core is well-documented. A plausible synthetic route can be inferred from the literature on the synthesis of similar compounds. The general approach involves the construction of the bicyclic ring system followed by the introduction of the acetyl and benzamide moieties.

Preclinical Characterization: Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Target | Assay Type | Value | Citation |

| BRD9 | Dissociation Constant (Kd) | 33 nM | [4][5] |

| BRD7 | Dissociation Constant (Kd) | 340 nM | [4][5] |

| BRD9 | NanoBRET EC50 | 320 nM | |

| Melanoma Cell Lines (A375, SKMEL-28, M14, A2058) | Short-term growth inhibition | Effective at 5 and 10 µM | [5] |

| Melanoma Cell Lines (M14, SKMEL-28, A375, A2058) | Long-term survival inhibition | Effective at 5 and 10 µM | [5] |

Table 2: In Vivo Efficacy in Melanoma Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Outcome | Citation |

| NSG Mice | A375-MA2 | 20 mg/kg, intraperitoneal injection, three times a week for 5 weeks | Significant inhibition of subcutaneous tumor growth | [3][5] |

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[3] This inhibition leads to downstream changes in gene expression, ultimately resulting in the suppression of cancer cell growth and proliferation.

Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling

Transcriptome-wide mRNA sequencing has revealed that this compound treatment in melanoma cells leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins.[1][2] Reactome-based functional pathway analyses indicate that many of these ECM proteins are involved in interactions required for cancer cell growth and proliferation.[1][2]

Induction of Apoptosis

In addition to its effects on the ECM, this compound treatment upregulates several pro-apoptotic genes.[1][2] This leads to the induction of apoptosis in melanoma cells, further contributing to the inhibition of tumor growth.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Melanoma

Caption: this compound inhibits BRD9/7, altering gene expression to suppress oncogenic signaling and induce apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for assessing this compound efficacy in a melanoma xenograft mouse model.

Detailed Experimental Protocols

Cell Culture

Melanoma cell lines (A375, SKMEL-28, M14, and A2058) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinity (Kd) of this compound to BRD9 and BRD7. The protein (e.g., purified BRD9 bromodomain) is placed in the sample cell, and this compound, dissolved in the same buffer, is titrated from the injection syringe. The heat changes upon binding are measured to calculate the thermodynamic parameters of the interaction.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the apparent affinity of this compound for BRD9 in live cells. Cells are engineered to express a BRD9-NanoLuc® fusion protein. A fluorescent tracer that binds to BRD9 is added to the cells, leading to bioluminescence resonance energy transfer (BRET). The addition of this compound competes with the tracer, causing a dose-dependent decrease in the BRET signal, which is used to determine the EC50 value.

RNA Sequencing

A375 melanoma cells are treated with either DMSO (vehicle control) or this compound (e.g., 5 µM and 10 µM) for 24 hours. Total RNA is then extracted, and mRNA is purified using oligo-dT beads. Strand-specific cDNA libraries are prepared and sequenced. The resulting data is analyzed to identify differentially expressed genes between the control and this compound-treated groups.[1]

In Vivo Melanoma Xenograft Model